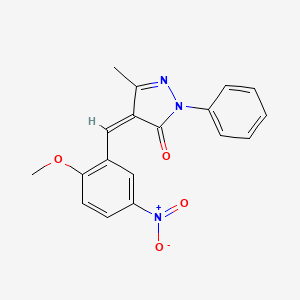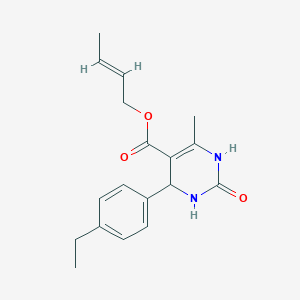
3-(4-Hydroxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid with benzaldehyde derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinazolinone derivatives with quinone structures.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated quinazolinone derivatives.
Scientific Research Applications
3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and phenyl groups play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different heterocyclic core.
3,4-Dihydropyrimidin-2(1H)-one derivatives: Compounds with a different core structure but similar functional groups.
Uniqueness
3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its quinazolinone core, which imparts distinct chemical properties and reactivity. Its combination of hydroxyl and phenyl groups also contributes to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-16-12-10-15(11-13-16)22-19(14-6-2-1-3-7-14)21-18-9-5-4-8-17(18)20(22)24/h1-13,19,21,23H |
InChI Key |
UOEPPEWHDGFYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11101746.png)
![4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11101753.png)
![(8Z)-8-{2-[4-(diethylamino)phenyl]hydrazinylidene}-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11101768.png)

![Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11101773.png)

![N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11101793.png)
![5-chloro-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B11101794.png)
![1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11101801.png)
-6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11101809.png)
![4-chloro-N-[(4-chlorophenyl)carbonyl]-N-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B11101814.png)
![5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11101817.png)
![1,1'-Hexane-1,6-diylbis[3-(4-bromo-2,6-dimethylphenyl)urea]](/img/structure/B11101820.png)
![2-[Methyl(phenyl)amino]-N'-[(1E)-1-(naphthalen-1-YL)ethylidene]acetohydrazide](/img/structure/B11101821.png)
